

# A Comparative Analysis of the Michael Reactivity of Various Nitroalkenes

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## Compound of Interest

Compound Name: 2-[(Z)-2-nitroethenyl]furan

Cat. No.: B1194071

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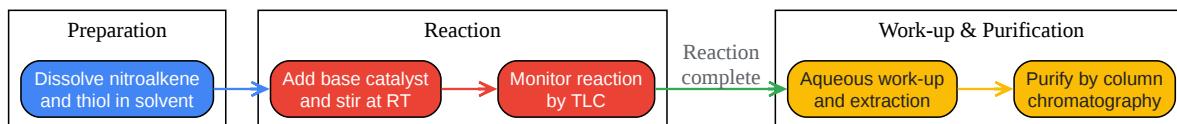
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Michael reactivity of various nitroalkenes, potent electrophiles widely utilized in organic synthesis and crucial for the construction of complex molecules in drug discovery. The inherent electron-deficient nature of the carbon-carbon double bond, conferred by the powerful electron-withdrawing nitro group, makes these compounds excellent Michael acceptors.<sup>[1]</sup> This reactivity, however, is nuanced and highly dependent on the substitution pattern of the nitroalkene.

This document offers an objective comparison of the reactivity of different classes of nitroalkenes—aromatic, aliphatic, and cyclic—supported by quantitative experimental data. Detailed experimental protocols for key reactions are also provided to facilitate the practical application of this information in a research setting.

## General Mechanism of the Michael Addition to Nitroalkenes

The Michael addition to a nitroalkene is a conjugate addition reaction where a nucleophile attacks the  $\beta$ -carbon of the nitroalkene. The reaction proceeds through the formation of a resonance-stabilized nitronate intermediate, which is subsequently protonated to yield the final adduct. The general mechanism is depicted below.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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